molecular formula C6H9N5O2 B14009456 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide CAS No. 30855-60-8

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide

Katalognummer: B14009456
CAS-Nummer: 30855-60-8
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: TVGUVTJQZMJLOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU . The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazine derivatives such as 6-amino-3-methylpyrimidinones and 6-amino-5-carboxamidouracils . These compounds share structural similarities but may differ in their functional groups and specific applications.

Uniqueness

What sets 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in scientific research and industry.

Eigenschaften

CAS-Nummer

30855-60-8

Molekularformel

C6H9N5O2

Molekulargewicht

183.17 g/mol

IUPAC-Name

6-amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C6H9N5O2/c1-13-2-3-9-4(6(8)12)5(7)11-10-3/h2H2,1H3,(H2,7,11)(H2,8,12)

InChI-Schlüssel

TVGUVTJQZMJLOW-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC(=C(N=N1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.